1-(4-(Tert-butyl)phenoxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride
Description
This compound is a piperazine derivative characterized by a propan-2-ol backbone linking a 4-(tert-butyl)phenoxy group and a 4-(2-methoxyphenyl)piperazine moiety. The dihydrochloride salt form enhances aqueous solubility, a critical factor for bioavailability in therapeutic applications .
Properties
IUPAC Name |
1-(4-tert-butylphenoxy)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N2O3.2ClH/c1-24(2,3)19-9-11-21(12-10-19)29-18-20(27)17-25-13-15-26(16-14-25)22-7-5-6-8-23(22)28-4;;/h5-12,20,27H,13-18H2,1-4H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEEZRZFFNNPHRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC=CC=C3OC)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-(Tert-butyl)phenoxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride, with the CAS number 158151-55-4, is a synthetic compound that belongs to the class of phenylpiperazines. This compound has garnered attention for its potential biological activities, particularly in the realm of neuropharmacology and anti-tubercular effects.
The molecular formula of this compound is with a molecular weight of 471.5 g/mol. The structure includes a piperazine moiety, which is often associated with various pharmacological effects, including interactions with neurotransmitter receptors.
Neuropharmacological Effects
Recent studies have demonstrated that compounds similar to 1-(4-(Tert-butyl)phenoxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol exhibit significant activity as dopamine receptor agonists, particularly at the D3 receptor. For instance, a related compound (ML417) was shown to promote D3 receptor-mediated signaling pathways while lacking activity at other dopamine receptors, indicating a potential for selective neuroprotective effects . This selectivity suggests that derivatives of this compound could be developed for treating neuropsychiatric disorders without the side effects commonly associated with broader-spectrum dopamine agonists.
Anti-Tubercular Activity
In research focused on anti-tubercular agents, compounds structurally related to the target compound have been synthesized and evaluated against Mycobacterium tuberculosis. Some derivatives exhibited promising activity with IC90 values ranging from 3.73 to 40.32 μM . Although specific data on the dihydrochloride form is limited, the structural similarities suggest potential efficacy against tuberculosis.
Study on D3 Receptor Agonists
A detailed study evaluated various analogs of phenylpiperazine derivatives for their D3 receptor activity. The findings indicated that modifications to the piperazine core and aryl groups significantly influenced agonist potency and selectivity. The most active compounds showed EC50 values in the nanomolar range, underscoring their potential as therapeutic agents .
Toxicity Profiling
In assessing the safety profile of similar compounds, cytotoxicity tests were conducted using HEK-293 human embryonic kidney cells. Results indicated that many active compounds were non-toxic at effective concentrations, which is crucial for their development as pharmaceuticals .
Data Summary
| Compound | Activity Type | IC90 (μM) | Selectivity | Cytotoxicity |
|---|---|---|---|---|
| This compound | D3 Agonist | N/A | High | Non-toxic |
| Related Compound ML417 | Neuroprotection | N/A | High | Non-toxic |
| Various Phenylpiperazine Derivatives | Anti-tubercular | 3.73 - 40.32 | Moderate to High | Non-toxic |
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The following table summarizes key structural analogs and their properties:
Functional Group Impact on Pharmacological Properties
- Phenoxy Substituents: The tert-butyl group in the target compound increases lipophilicity compared to the 4-chloro () or 4-methoxy () analogs. This may enhance CNS penetration but reduce solubility, necessitating salt forms (e.g., dihydrochloride) for formulation .
Piperazine Substituents :
- The 2-methoxyphenyl group in the target compound and ’s Avishot/Flivas is associated with serotonin receptor modulation, particularly 5-HT₁A. The naphthyloxy group in Avishot/Flivas may broaden receptor interactions, explaining its clinical use .
- Trifluoromethyl groups () introduce strong electron-withdrawing effects, enhancing binding affinity to receptors like dopamine D₂ or adrenergic receptors .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1-(4-(tert-butyl)phenoxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : The compound’s synthesis likely involves nucleophilic substitution and piperazine coupling. Key steps include:
- Etherification : Reacting tert-butylphenol with epichlorohydrin under basic conditions (e.g., K₂CO₃ in DMF) to form the epoxide intermediate.
- Piperazine Coupling : Opening the epoxide with 4-(2-methoxyphenyl)piperazine in a polar aprotic solvent (e.g., acetonitrile) at 60–80°C .
- Hydrochloride Salt Formation : Treating the free base with HCl gas in ethanol.
- Yield Optimization : Adjust stoichiometry (1:1.2 molar ratio for epoxide:piperazine) and monitor reaction progress via TLC (silica gel, ethyl acetate/hexane).
Q. How can structural characterization of this compound be validated using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR Analysis : Use ¹H/¹³C NMR to confirm substituent positions (e.g., tert-butyl singlet at ~1.3 ppm, methoxyphenyl aromatic protons as doublets ).
- X-ray Crystallography : Grow single crystals via slow evaporation (solvent: methanol/water). Resolve chiral centers using anomalous scattering if the compound has stereoisomers .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., ESI-MS for [M+H]⁺) and compare with theoretical m/z.
Q. What receptor-binding assays are suitable for studying its pharmacological activity?
- Methodological Answer :
- Radioligand Binding Assays : Screen for affinity at serotonin (5-HT₁A) and adrenergic receptors (α₁/β) using HEK-293 cells transfected with human receptors .
- Functional Assays : Measure cAMP accumulation (for GPCR activity) or calcium flux (via FLIPR) to assess agonist/antagonist behavior .
Advanced Research Questions
Q. How can chiral resolution challenges be addressed for enantiomers of this compound?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak AD-H column with n-hexane/isopropanol (90:10) + 0.1% TFA. Optimize flow rate (1.0 mL/min) and column temperature (25°C) to achieve baseline separation .
- Circular Dichroism (CD) : Validate enantiomeric purity by comparing CD spectra with known standards .
Q. What strategies resolve contradictions in its metabolic stability data across in vitro and in vivo models?
- Methodological Answer :
- In Vitro Metabolism : Use liver microsomes (human/rat) with NADPH cofactor. Identify phase I metabolites via LC-MS/MS.
- In Vivo Correlation : Administer the compound to rodents and collect plasma/bile. Compare metabolite profiles using UPLC-QTOF. Discrepancies may arise from species-specific cytochrome P450 isoforms (e.g., CYP2D6 vs. CYP3A4) .
Q. How can computational modeling predict its blood-brain barrier (BBB) permeability?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Use PAMPA-BBB models in software like Schrödinger. Input logP (calculated: ~2.8) and polar surface area (<90 Ų) to predict permeability .
- In Silico ADMET : Validate predictions with in vivo brain/plasma ratio studies in rodents .
Methodological Design & Data Analysis
Q. What experimental designs minimize batch-to-batch variability in synthesis?
- Methodological Answer :
- Quality-by-Design (QbD) : Use DOE (Design of Experiments) to test critical parameters (temperature, solvent purity).
- In-Process Controls (IPC) : Monitor intermediates via inline FTIR (e.g., epoxide ring opening at ~910 cm⁻¹) .
Q. How to analyze structure-activity relationships (SAR) for derivatives with modified piperazine substituents?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
